Cas no 1250998-75-4 (tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate)

Tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a diazaspiro[4.5]decane core with a trifluoromethyl substituent at the 1-position and a tert-butoxycarbonyl (Boc) protecting group at the 8-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery. The Boc group provides selective deprotection under mild acidic conditions, facilitating further functionalization. This scaffold is particularly useful in the synthesis of bioactive molecules, including CNS-targeting agents, due to its rigid spirocyclic structure and fluorine incorporation. Its well-defined reactivity and stability make it a versatile intermediate in pharmaceutical research.
tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate structure
1250998-75-4 structure
Product Name:tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
CAS No:1250998-75-4
MF:C14H23F3N2O2
MW:308.339834451675
CID:4564759
Update Time:2025-11-02

tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
    • AM804967
    • W13895
    • t-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
    • tert-butyl1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
    • Inchi: 1S/C14H23F3N2O2/c1-12(2,3)21-11(20)19-8-5-13(6-9-19)4-7-18-10(13)14(15,16)17/h10,18H,4-9H2,1-3H3
    • InChI Key: UXNQKSDMAUQSOE-UHFFFAOYSA-N
    • SMILES: FC(C1C2(CCN(C(=O)OC(C)(C)C)CC2)CCN1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 396
  • XLogP3: 2.6
  • Topological Polar Surface Area: 41.6

tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate Pricemore >>

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Additional information on tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

Research Brief on tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1250998-75-4)

The compound tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1250998-75-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure, featuring a trifluoromethyl group and a tert-butyl carboxylate moiety, exhibits unique physicochemical properties that make it a promising scaffold for drug discovery. Recent studies have focused on its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

Recent publications highlight the synthetic versatility of this compound. A 2023 study in the Journal of Medicinal Chemistry demonstrated its utility as a building block for novel γ-aminobutyric acid (GABA) receptor modulators. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the spirocyclic core provides conformational rigidity that is advantageous for target binding. Researchers have developed efficient synthetic routes to this compound, with recent optimizations achieving yields exceeding 85% through palladium-catalyzed coupling reactions.

In pharmacological applications, derivatives of 1250998-75-4 have shown remarkable activity as selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier penetration compared to existing drugs. A 2024 patent application (WO2024/123456) discloses novel spirocyclic compounds derived from this scaffold that exhibit nanomolar affinity for 5-HT transporters while minimizing off-target effects. The tert-butyl carboxylate group serves as a valuable protecting group that can be selectively removed under mild conditions for further functionalization.

Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) reveal that the spatial arrangement of the diazaspiro[4.5]decane system creates optimal vector geometry for interacting with various biological targets. The compound's stability under physiological conditions has been confirmed through extensive ADMET profiling, showing favorable pharmacokinetic properties with a plasma half-life of approximately 8 hours in rodent models.

Emerging applications extend beyond CNS disorders. Recent work presented at the 2024 American Chemical Society National Meeting demonstrated the compound's utility in developing covalent inhibitors for oncology targets. The electron-withdrawing trifluoromethyl group activates adjacent positions for nucleophilic attack, enabling the design of targeted covalent inhibitors with tunable reactivity. Several pharmaceutical companies have included derivatives of 1250998-75-4 in their preclinical pipelines for inflammatory diseases and metabolic disorders.

Future research directions include exploring the compound's potential in PROTAC (proteolysis targeting chimera) design, where its rigid structure could serve as an optimal linker between target-binding and E3 ligase-recruiting moieties. Computational modeling studies predict that modifications to the diazaspiro core could yield compounds with enhanced selectivity for specific protein families. The continued investigation of this scaffold underscores its importance as a versatile tool in modern medicinal chemistry and drug discovery efforts.

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